molecular formula C14H6Br4 B3328348 1,2-Bis(3,5-dibromophenyl)ethyne CAS No. 448895-60-1

1,2-Bis(3,5-dibromophenyl)ethyne

Cat. No.: B3328348
CAS No.: 448895-60-1
M. Wt: 493.8 g/mol
InChI Key: REWWCNJVJQNSLU-UHFFFAOYSA-N
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Description

1,2-Bis(3,5-dibromophenyl)ethyne is an organic compound with the molecular formula C14H6Br4. It is characterized by the presence of two 3,5-dibromophenyl groups attached to an ethyne (acetylene) linkage. This compound is notable for its applications in various fields of scientific research, particularly in organic synthesis and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Bis(3,5-dibromophenyl)ethyne can be synthesized through a series of organic reactions. One common method involves the coupling of 3,5-dibromophenylacetylene with a suitable catalyst. The reaction typically requires a palladium catalyst, such as palladium(II) acetate, in the presence of a base like triethylamine. The reaction is carried out under an inert atmosphere, often using a solvent like tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, ensures the efficient production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(3,5-dibromophenyl)ethyne undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,2-Bis(3,5-dibromophenyl)ethyne has diverse applications in scientific research:

    Organic Synthesis: Used as a building block for synthesizing complex organic molecules.

    Materials Science: Employed in the development of conjugated polymers and organic semiconductors.

    Medicinal Chemistry: Investigated for its potential use in drug development and as a pharmacophore in designing new therapeutic agents.

    Environmental Science: Studied for its role in the degradation of organic pollutants

Mechanism of Action

The mechanism of action of 1,2-Bis(3,5-dibromophenyl)ethyne involves its interaction with molecular targets through its ethyne linkage and bromine atoms. The ethyne linkage allows for π-π interactions with aromatic systems, while the bromine atoms can participate in halogen bonding. These interactions facilitate the compound’s incorporation into larger molecular structures and its reactivity in various chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Bis(3,5-dibromophenyl)ethyne is unique due to the presence of bromine atoms, which impart distinct reactivity and physical properties compared to its chloro, fluoro, and iodo analogs. The bromine atoms enhance the compound’s ability to participate in halogen bonding and influence its electronic properties, making it particularly useful in materials science and organic synthesis .

Properties

IUPAC Name

1,3-dibromo-5-[2-(3,5-dibromophenyl)ethynyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6Br4/c15-11-3-9(4-12(16)7-11)1-2-10-5-13(17)8-14(18)6-10/h3-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REWWCNJVJQNSLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Br)Br)C#CC2=CC(=CC(=C2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6Br4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60785341
Record name 1,1'-(Ethyne-1,2-diyl)bis(3,5-dibromobenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60785341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

493.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

448895-60-1
Record name 1,1'-(Ethyne-1,2-diyl)bis(3,5-dibromobenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60785341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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